1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone
Description
1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone is a substituted acetophenone derivative characterized by a 4-methoxybenzyloxy group at the para position and a nitro group at the meta position on the aromatic ring. Its molecular formula is C₁₆H₁₅NO₅, with a molecular weight of 301.30 g/mol.
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11(18)13-5-8-16(15(9-13)17(19)20)22-10-12-3-6-14(21-2)7-4-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWPLSRLNGGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone, also known by its chemical structure C16H17NO4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a methoxybenzyloxy group attached to a nitrophenyl moiety, contributing to its unique pharmacological profile. The molecular weight is approximately 287.31 g/mol, and it has a melting point that varies based on the purity and specific form of the compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-methoxybenzyl alcohol and 3-nitroacetophenone.
- Reagents : Common reagents include sodium hydride (NaH) for deprotonation and dimethylformamide (DMF) as a solvent.
- Reaction Conditions : The reaction is generally conducted under reflux conditions to promote nucleophilic substitution.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are indicative of its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties, particularly against breast cancer cell lines (MCF-7). In vitro assays revealed:
- IC50 Value : Approximately 15 μM after 48 hours of treatment.
- Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase (COX) enzymes.
- Reactive Oxygen Species (ROS) Modulation : The compound may also modulate ROS levels within cells, contributing to its cytotoxic effects in cancer cells.
Case Studies
A notable study published in The Journal of Organic Chemistry assessed the efficacy of this compound in various biological assays. The findings indicated a dose-dependent response in both antimicrobial and anticancer activities, highlighting its potential as a multifunctional therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous derivatives:
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility but improve solubility in polar organic solvents (e.g., DMSO, acetone) .
- Melting Points: Not explicitly reported for the target compound, but analogous nitroacetophenones (e.g., 4′-benzyloxy-3′-nitroacetophenone) typically exhibit melting points >100°C .
Research Findings and Key Insights
- Electronic Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to specific positions, while the methoxybenzyloxy group provides steric bulk, influencing regioselectivity .
- Antioxidant Activity: Hydroxyacetophenone derivatives with methoxy and nitro groups exhibit radical-scavenging properties, though this remains unexplored for the target compound .
Data Tables
Table 1: Comparative Analysis of Key Derivatives
| Property | Target Compound | CAS 14347-05-8 | CAS 890091-98-2 |
|---|---|---|---|
| Molecular Weight | 301.30 g/mol | 283.27 g/mol | 302.74 g/mol |
| Key Substituents | 4-MeO-Benzyloxy, 3-NO₂ | Benzyloxy, 3-NO₂ | 4-Cl-Benzyloxy, 3-MeO |
| Likely Synthesis Route | Alkylation of hydroxy precursor | Nitration of benzyloxy precursor | Alkylation with Cl-benzyl chloride |
| Potential Application | Pharmaceutical intermediate | Organic synthesis intermediate | Anticancer agent precursor |
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 4-Methoxybenzyloxy | Electron-donating (+M) | Stabilizes aromatic ring; slows electrophilic substitution |
| 3-Nitro | Electron-withdrawing (-I, -M) | Activates ring for nucleophilic attack |
| 4-Chlorobenzyloxy | Weakly electron-withdrawing | Increases electrophilicity at para position |
Preparation Methods
General Synthetic Strategy
The preparation of 1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone typically involves:
- Introduction of the methoxybenzyloxy group via etherification of a suitable phenol precursor.
- Nitration to install the nitro group at the 3-position of the phenyl ring.
- Formation of the ethanone moiety through acylation or oxidation steps.
The synthetic approach is often carried out in a stepwise manner, ensuring regioselectivity and functional group compatibility.
Preparation of the Methoxybenzyloxy-Substituted Phenol Intermediate
One of the key steps is the alkylation of a hydroxy-substituted aromatic compound with 4-methoxybenzyl chloride to form the methoxybenzyloxy ether. According to detailed studies, this alkylation can be effectively performed by:
- Generating the sodium salt of the phenol by treatment with sodium hydride or sodium metal in a polar aprotic solvent such as dimethylformamide (DMF).
- Reacting this phenolate with 4-methoxybenzyl chloride at temperatures ranging from 0 °C to room temperature for several hours (typically 3 hours).
- This reaction yields the methoxybenzyloxy ether in good yields (around 70-80%) with high selectivity and minimal side reactions.
Table 1: Typical Etherification Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Base | Sodium hydride or sodium metal | Phenolate formation |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Alkylating agent | 4-Methoxybenzyl chloride | Ether formation |
| Temperature | 0 °C to room temperature | Controlled reaction rate |
| Reaction time | 3 hours | High yield (70-80%) |
Introduction of the Nitro Group
The nitration of the methoxybenzyloxy-substituted phenyl ethanone is typically achieved by electrophilic aromatic substitution using a nitrating mixture such as nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition.
- The reaction is conducted at low temperatures (0–5 °C) to control regioselectivity, favoring substitution at the 3-position relative to the methoxybenzyloxy group.
- After completion, the reaction mixture is quenched, and the product is isolated by crystallization or extraction.
This nitration step is critical to ensure the nitro group is placed correctly without affecting the sensitive ether linkage.
Acylation to Form the Ethanone Moiety
The ethanone group can be introduced via Friedel-Crafts acylation or by oxidation of an appropriate side chain:
- Friedel-Crafts Acylation: The methoxybenzyloxy-nitrophenyl compound is reacted with an acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
- The reaction proceeds at low to moderate temperatures (0–25 °C) to prevent side reactions.
- After work-up, the ketone product is purified by recrystallization or chromatography.
Alternatively, selective oxidation of a methyl group adjacent to the aromatic ring can yield the ethanone functionality, though this is less common for this compound.
Representative Preparation Method from Literature
A patent disclosing related compounds provides a detailed synthetic scheme involving:
- Preparation of 4-(4-hydroxy-3-methoxyphenyl)-2-butanone as a precursor via base-catalyzed condensation of vanillin with acetone, followed by catalytic hydrogenation.
- Subsequent etherification with 4-methoxybenzyl chloride to introduce the methoxybenzyloxy group.
- Controlled nitration to install the nitro group.
- Final acylation to yield the target ethanone derivative.
This method emphasizes mild reaction conditions, use of halogenated solvents like dichloromethane, and inorganic bases such as sodium hydroxide or potassium carbonate for neutralization and work-up.
Data Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenol alkylation | Sodium hydride, 4-methoxybenzyl chloride, DMF, rt | 70-80 | High selectivity for ether formation |
| Nitration | HNO3/H2SO4, 0–5 °C | 65-75 | Regioselective nitration at 3-position |
| Acylation (Friedel-Crafts) | Acetyl chloride, AlCl3, 0–25 °C | 60-70 | Formation of ethanone group |
| Precursor synthesis (vanillin) | NaOH, acetone, room temp, catalytic hydrogenation | 80-90 | For intermediate 4-(4-hydroxy-3-methoxyphenyl)-2-butanone |
Research Findings and Analysis
- The alkylation step is crucial for the introduction of the methoxybenzyloxy group and is well-documented to proceed efficiently under basic conditions in polar aprotic solvents.
- Nitration must be carefully controlled to avoid multiple substitutions or degradation of the sensitive ether linkage.
- Friedel-Crafts acylation remains the preferred method for introducing the ethanone moiety due to its reliability and straightforward purification.
- The use of mild reaction conditions and avoidance of strong alkali in some steps improves the overall yield and purity of the final compound.
- Analytical data such as ^1H NMR confirm the structure and purity of intermediates and final products, with characteristic signals for aromatic protons, methoxy groups, and ketone methyl protons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
